methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
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Overview
Description
methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate is a natural product found in Micromonospora with data available.
Scientific Research Applications
Synthesis and Applications
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : This study demonstrates the synthesis of complex spiroketals with potential applications in designing biologically active compounds. The method shows high stereo- and enantioselectivity, leading to compounds with potential anticancer properties (Meilert, Pettit, & Vogel, 2004).
Stereoselective Synthesis for Construction of Trisaccharides : This research involves the synthesis of complex carbohydrate structures, which are crucial for developing novel therapeutics. The study focuses on enantiomerically pure compounds suitable for constructing complex trisaccharides (Gerber & Vogel, 2001).
Chiral Building Blocks for Prostanoids : This research highlights the synthesis of chiral compounds useful as building blocks in pharmaceuticals, especially prostanoids, which are significant in medical therapies (Valiullina et al., 2019).
Reductive Ring Opening for Carbohydrate Derivatives : The study explores photoinduced electron transfer methods for creating carbohydrate derivatives. Such methods are pivotal in the synthesis of complex organic compounds with potential medical applications (Cossy et al., 1995).
Conformationally Locked Carbocyclic Nucleosides : This research delves into the synthesis of carbocyclic nucleosides. These compounds are crucial in the development of antiviral and anticancer drugs (Hřebabecký et al., 2006).
Synthesis of Long-Chain Polyols : The study presents a new approach for the synthesis of long-chain polyols. These compounds have various applications, including as intermediates in pharmaceutical synthesis (Schwenter & Vogel, 2000).
Nanoparticle Interaction with Antineoplastic Drugs : This study examines the interaction between nanoparticles and epirubicin, an antineoplastic drug. Understanding these interactions is critical for developing more effective drug delivery systems (Karadurmus et al., 2017).
properties
Product Name |
methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
---|---|
Molecular Formula |
C48H62N2O21 |
Molecular Weight |
1003 g/mol |
IUPAC Name |
methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3/t17-,18-,19-,25-,26-,27-,28-,29+,33-,34-,35+,39-,40+,42-,43-,45+,46+,47-,48+/m0/s1 |
InChI Key |
MSWPFMVQHLUEJE-OXOZSMQSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@]2(C)[N+](=O)[O-])O[C@@H]3[C@@H](O[C@H](C[C@@H]3O)O[C@H]4[C@H]([C@@H]([C@@H]5OC6=C7C(=C(C=C6[C@]4(O5)C)O)C(=O)C8=C(C7=O)C=C9[C@H]([C@@](CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O |
synonyms |
cororubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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